molecular formula C10H11Br2NO B14047247 1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one

1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14047247
M. Wt: 321.01 g/mol
InChI Key: WAOIXPWRJFBSGN-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C10H12Br2NO. This compound features a brominated aromatic ring with an amino group and a bromomethyl substituent, along with a bromopropanone moiety. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-amino-2-(bromomethyl)acetophenone using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce ketones or carboxylic acids.
  • Reduction reactions result in alcohols or amines.

Scientific Research Applications

1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amino group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(4-Amino-2-chloromethylphenyl)-1-chloropropan-2-one
  • 1-(4-Amino-2-fluoromethylphenyl)-1-fluoropropan-2-one
  • 1-(4-Amino-2-iodomethylphenyl)-1-iodopropan-2-one

Uniqueness: 1-(4-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of bromine atoms, which impart distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance its potential for forming strong interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[4-amino-2-(bromomethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H11Br2NO/c1-6(14)10(12)9-3-2-8(13)4-7(9)5-11/h2-4,10H,5,13H2,1H3

InChI Key

WAOIXPWRJFBSGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)N)CBr)Br

Origin of Product

United States

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